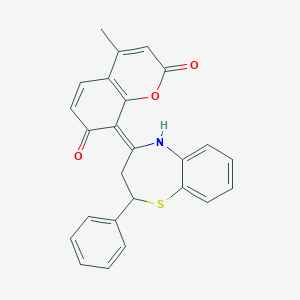![molecular formula C23H24N4O3S B304750 2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304750.png)
2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one, also known as ADTA-HDM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors in the body. 2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. 2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, anti-cancer, and vasodilatory effects. 2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been shown to reduce oxidative stress and inflammation in the body by activating the Nrf2/ARE pathway. 2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has also been found to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR pathway. Additionally, 2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been found to have vasodilatory effects, which may be beneficial for the treatment of hypertension.
実験室実験の利点と制限
One of the advantages of using 2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in lab experiments is its ability to exhibit multiple biochemical and physiological effects, making it a versatile compound for various research applications. However, one of the limitations of using 2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. One potential direction is the investigation of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is the study of its potential applications in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one and its potential interactions with other compounds.
合成法
The synthesis of 2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with 1-adamantylamine and 4-hydroxy-3-methoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with ammonium acetate and acetic anhydride to yield 2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one.
科学的研究の応用
2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and cardiovascular research. In neuroscience, 2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cancer research, 2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. In cardiovascular research, 2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been found to have vasodilatory effects, making it a potential candidate for the treatment of hypertension.
特性
製品名 |
2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
|---|---|
分子式 |
C23H24N4O3S |
分子量 |
436.5 g/mol |
IUPAC名 |
2-(1-adamantyl)-5-amino-6-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H24N4O3S/c1-30-18-8-12(2-3-17(18)28)7-16-19(24)27-22(25-20(16)29)31-21(26-27)23-9-13-4-14(10-23)6-15(5-13)11-23/h2-3,7-8,13-15H,4-6,9-11,24H2,1H3/b12-7+ |
InChIキー |
IHNOOOVEFTWSNB-KPKJPENVSA-N |
異性体SMILES |
COC1=C/C(=C/C2=C(N3C(=NC2=O)SC(=N3)C45CC6CC(C4)CC(C6)C5)N)/C=CC1=O |
SMILES |
COC1=CC(=CC2=C(N3C(=NC2=O)SC(=N3)C45CC6CC(C4)CC(C6)C5)N)C=CC1=O |
正規SMILES |
COC1=CC(=CC2=C(N3C(=NC2=O)SC(=N3)C45CC6CC(C4)CC(C6)C5)N)C=CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




methanone](/img/structure/B304668.png)
![3-{[(4-methylphenyl)sulfonyl]acetyl}-2H-chromen-2-one](/img/structure/B304669.png)

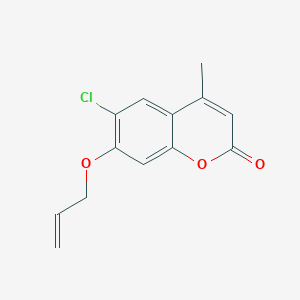
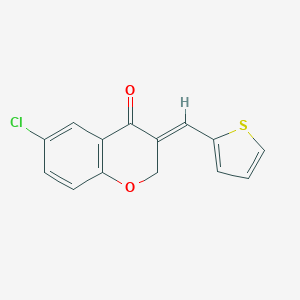
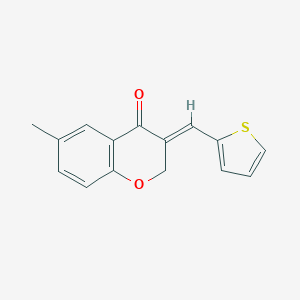
![9-Chloroditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B304681.png)

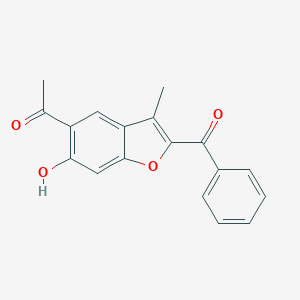
![2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B304685.png)

![2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B304688.png)
